REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3]1[N:12]=[C:11]([NH:13][NH2:14])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]=1.[CH:15]([O-])([O-])OCC>>[Cl:1][CH2:2][C:3]1[N:12]2[CH:15]=[N:14][N:13]=[C:11]2[C:10]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=2[N:4]=1
|
Name
|
|
Quantity
|
88 g
|
Type
|
reactant
|
Smiles
|
ClCC1=NC2=CC=CC=C2C(=N1)NN
|
Name
|
ethyl orthoformate
|
Quantity
|
1.2 L
|
Type
|
reactant
|
Smiles
|
C(OCC)([O-])[O-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
125 °C
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
the resulting ethanol is distilled off
|
Type
|
TEMPERATURE
|
Details
|
the mixture is cooled to 15° C.
|
Type
|
FILTRATION
|
Details
|
the precipitate is filtered off
|
Type
|
WASH
|
Details
|
washed with 100 ml of diethyl ether
|
Type
|
CUSTOM
|
Details
|
The product is dried in a vacuum
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCC1=NC=2C=CC=CC2C=2N1C=NN2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 80 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |